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molecular formula C15H22O3 B1362485 Octyl salicylate CAS No. 6969-49-9

Octyl salicylate

Cat. No. B1362485
M. Wt: 250.33 g/mol
InChI Key: WCJLCOAEJIHPCW-UHFFFAOYSA-N
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Patent
US04436670

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with 293 g of a supported catalyst composed of 3.75% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on an alumina carrier spherical alumina carrier having a pore diameter of about 1 micron. Octyl salicylate and ammonia were introduced into the reaction tube at a rate of 108.9 g/hr and 148 g/hr, respectively, and reacted in the vapor phase at 415° C. The mole ratio of ammonia to octyl salicylate in the gaseous mixture was 20:1, and the contact time was 11 seconds. When the reaction was continued for 8 hours, 375.3 g of o-hydroxybenzonitrile was obtained from 871.2 g of octyl salicylate. The yield was 90.5% by weight. Gas-chromatographic analysis showed that only 2.6% by weight of phenol was formed as a by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
supported catalyst
Quantity
293 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[B+3].[C:7]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10].[NH3:25]>>[OH:10][C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[C:7]#[N:25].[C:7]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[B+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCCCCCCCC
Step Five
Name
supported catalyst
Quantity
293 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction tube having
CUSTOM
Type
CUSTOM
Details
respectively, and reacted in the vapor phase at 415° C
WAIT
Type
WAIT
Details
When the reaction was continued for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
11 s
Name
Type
product
Smiles
OC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 375.3 g
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 871.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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